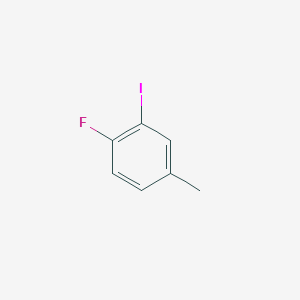

4-Fluoro-3-iodotoluene

Descripción

Significance of Aryl Halides in Organic Synthesis

Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. fiveable.meiitk.ac.in These compounds are of paramount importance in organic synthesis, serving as versatile intermediates for the creation of a wide array of more complex molecules. iitk.ac.inlibretexts.org Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. scielo.brasianpubs.org

One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. fiveable.mescielo.brscielo.br These reactions are foundational in modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. Aryl halides are also used as starting materials for the synthesis of numerous pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and polymers. iitk.ac.inlibretexts.orgtaylorandfrancis.com For instance, chlorobenzene (B131634) has historically been a precursor for the synthesis of DDT and phenol (B47542). libretexts.org

While generally less reactive towards nucleophilic substitution than their aliphatic counterparts due to the stability of the aromatic ring, their reactivity can be significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions. fiveable.melibretexts.org The specific halogen atom also influences reactivity, with iodine generally being the most reactive in many cross-coupling processes. fiveable.me Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles in their own right. wikipedia.org Beyond their role as synthetic intermediates, some aryl halides also find application as solvents for nonpolar compounds. iitk.ac.in

Role of Fluorinated and Iodinated Aromatic Compounds in Advanced Materials and Bioactive Molecules

The incorporation of fluorine and iodine into aromatic compounds dramatically alters their physical, chemical, and biological properties, making them highly valuable in the development of advanced materials and bioactive molecules. numberanalytics.comresearchgate.net

Fluorinated Aromatic Compounds:

The introduction of fluorine, the most electronegative element, into an aromatic ring confers unique properties. numberanalytics.comnumberanalytics.com This process, known as fluorination, can enhance thermal stability, chemical resistance, and lipophilicity. numberanalytics.comnumberanalytics.com These enhanced properties are highly desirable in materials science for creating high-performance materials such as fluoropolymers (e.g., Polytetrafluoroethylene or PTFE) and materials for organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO), increasing resistance to oxidation. oup.com

In medicinal chemistry and drug development, fluorinated aromatic compounds are widely used to improve the metabolic stability and bioavailability of drug candidates. numberanalytics.comtandfonline.com The substitution of hydrogen with fluorine can block sites of metabolism, leading to a longer half-life of the drug in the body. tandfonline.com This strategy has been successfully employed in a variety of therapeutic areas, leading to the development of numerous drugs, including antibiotics, anticancer agents, and anti-inflammatory drugs. numberanalytics.comresearchgate.net Fluorinated compounds are also utilized in agrochemicals and as imaging agents in positron emission tomography (PET). numberanalytics.comresearchgate.net

Iodinated Aromatic Compounds:

Aromatic iodo compounds are crucial intermediates in the synthesis of a wide range of pharmaceutical and bioactive molecules. scielo.brasianpubs.orgscielo.br The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive aryl halides in many synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. fiveable.menih.gov This high reactivity makes them preferred substrates for constructing complex molecular frameworks. scielo.brnih.gov

Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine, often requiring the use of an oxidizing agent to facilitate the reaction. scielo.brscielo.br Despite this, various methods have been developed to efficiently produce iodoarenes. scielo.brasianpubs.org These compounds are not only valuable in the synthesis of pharmaceuticals like the Alzheimer's drug galantamine but are also used in the creation of radiopharmaceuticals and other fine chemicals. nih.gov The ability to selectively introduce an iodine atom, which can then be readily replaced by other functional groups, makes iodinated aromatics a cornerstone of modern synthetic strategy. nih.govrsc.org

Data Tables

Table 1: Properties of 4-Fluoro-3-iodotoluene

| Property | Value |

| CAS Number | 452-82-4 synquestlabs.com |

| Molecular Formula | C₇H₆FI synquestlabs.com |

| Purity | 97% - 99% synquestlabs.comavantorsciences.com |

| Physical State | Liquid fluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWZEEGCMBQBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282983 | |

| Record name | 4-Fluoro-3-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-82-4 | |

| Record name | 1-Fluoro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 452-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-3-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Fluoro 3 Iodotoluene and Analogues

Classical and Modern Preparative Routes

Traditional methods for the synthesis of aryl fluorides and iodides often rely on multi-step sequences involving diazonium salts, while more contemporary methods aim for more direct and efficient transformations.

Halogenation and Fluorination Methodologies (e.g., from iodobenzene (B50100) derivatives)

Classical routes to aryl fluorides often involve the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. This reaction is a traditional method for preparing compounds like fluorobenzene (B45895) and its derivatives. While conceptually similar to the Sandmeyer reaction, which is used to introduce chloro, bromo, or cyano groups, the Balz-Schiemann reaction typically does not require a metal catalyst and is believed to proceed through an aryl cation intermediate. For the synthesis of 4-fluoro-3-iodotoluene, a potential classical route could involve the diazotization of 3-iodo-4-aminotoluene, followed by a Balz-Schiemann reaction to introduce the fluorine atom.

The Sandmeyer reaction, discovered in 1884, is another cornerstone of classical aromatic chemistry, enabling the conversion of aryl amines to aryl halides using copper(I) halides and a diazonium salt intermediate. This reaction is versatile and can be adapted for the introduction of various substituents. For instance, a Sandmeyer-type reaction could be envisioned for the synthesis of an iodo-fluorotoluene derivative, starting from the corresponding aniline.

More direct approaches involve the halogenation of a pre-functionalized toluene (B28343) derivative. For example, the direct iodination of 4-fluorotoluene (B1294773) can be achieved by mixing it with an iodine source and a catalyst to facilitate the electrophilic aromatic substitution. This process requires careful control of reaction conditions to ensure the desired regioselectivity, placing the iodine atom at the 3-position.

| Reaction Name | Starting Material | Key Reagents | Product |

| Balz-Schiemann Reaction | Aromatic Amine | HBF4, NaNO2 | Aryl Fluoride |

| Sandmeyer Reaction | Aromatic Amine | Cu(I) Halide, NaNO2 | Aryl Halide |

| Direct Iodination | 4-Fluorotoluene | Iodine, Catalyst | This compound |

Electrochemical Synthesis Approaches for Iodoarenes and their Fluorinated Derivatives

Electrochemical methods offer a sustainable and powerful alternative for the synthesis of halogenated arenes, including iodoarenes and their fluorinated counterparts. Anodic oxidation of aryl iodides can generate hypervalent iodine compounds, which are versatile reagents in organic synthesis. This electrochemical route avoids the need for expensive and hazardous chemical oxidants.

The electrochemical generation of (difluoroiodo)arenes, such as p-TolIF2, has been a subject of significant investigation. This can be achieved through the anodic oxidation of the corresponding iodoarene in the presence of a suitable fluoride source, such as Et3N·5HF. These electrochemically generated hypervalent iodine(III) species can then be used in situ for various fluorination reactions. The ex-cell approach, where the substrate is added after the electrolysis, is often preferred to prevent oxidative degradation of the substrate.

The mechanism of electrochemical generation of ArIF2 involves the oxidation of the iodoarene at the anode to form a radical cation, which then reacts with fluoride ions to form the ArIF• radical. Further oxidation and reaction with another fluoride ion lead to the formation of the desired ArIF2 species.

| Method | Precursor | Electrolyte/Fluoride Source | Key Intermediate/Product |

| Anodic Oxidation | Iodoarene | Et3N·5HF | ArIF2 |

| Ex-cell Fluorination | Iodoarene | Et3N·5HF | ArIF2 (mediator) |

Utilizing Hypervalent Iodine Reagents in Organofluorine Synthesis

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, particularly for fluorination reactions. They are known for their low toxicity, stability, and ease of handling under mild reaction conditions.

Synthesis of (Difluoroiodo)arenes (e.g., p-TolIF2) as Precursors

(Difluoroiodo)arenes, such as p-TolIF2, are versatile fluorinating agents. Their synthesis has been achieved through several methods. One common approach is the oxidative fluorination of an iodoarene. For instance, p-iodotoluene can be converted to p-TolIF2 using reagents like Selectfluor in the presence of a fluoride source like CsF. An HF-free protocol has also been developed to mitigate safety concerns.

Another method involves a three-step synthesis starting from p-iodotoluene, which is first oxidized to p-TolICl2, then hydrolyzed to p-iodosotoluene, and finally treated with aqueous HF to yield p-TolIF2. Silver difluoride (AgF2) has also been employed as an effective reagent for the one-step synthesis of various (difluoroiodo)arenes from the corresponding aryl iodides.

| Starting Material | Reagents | Product |

| p-Iodotoluene | Selectfluor, CsF | p-TolIF2 |

| p-Iodotoluene | 1. NaOCl, HCl 2. NaOH 3. aq. HF | p-TolIF2 |

| Aryl Iodide | AgF2 | (Difluoroiodo)arene |

Ligand Exchange Reactions for Reactive Intermediates

Hypervalent iodine compounds can undergo ligand exchange reactions, which is a fundamental aspect of their reactivity. The exchange of ligands on the iodine center can generate highly reactive intermediates that can then participate in various transformations, including fluorination.

For example, the reaction of a (difluoroiodo)arene with a Lewis acid can activate the reagent for subsequent reactions. The interaction between the hypervalent iodine reagent and the Lewis acid can lead to the formation of a more electrophilic species, which can then react with a suitable substrate. The exact nature of the reactive intermediate can vary depending on the specific reagents and reaction conditions, but it is often a cationic iodine species. These intermediates can then transfer a fluorine atom to a nucleophile or activate a substrate for subsequent fluorination.

Advanced Synthetic Methodologies for Fluorinated Aromatic Systems

Recent advances in organic synthesis have led to the development of more efficient and selective methods for the synthesis of fluorinated aromatic compounds. These modern approaches often rely on catalytic systems that can achieve transformations not possible with classical methods.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups, including fluorine, into aromatic rings. This approach avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. Various transition metals, such as palladium, have been employed to catalyze the C-H fluorination of arenes using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Photoredox catalysis and electrochemical methods are also at the forefront of modern fluorination chemistry. These techniques can generate highly reactive radical intermediates under mild conditions, enabling a wide range of fluorination reactions. For instance, electrochemical methods can be used for the vicinal 1,2-difluorination of alkenes mediated by electrochemically generated Tol-IF2. These advanced methodologies offer promising avenues for the efficient and selective synthesis of complex fluorinated molecules like this compound and its analogues.

| Methodology | Key Features | Example Application |

| Transition-Metal Catalyzed C-H Fluorination | Direct functionalization of C-H bonds, high atom economy | Pd-catalyzed fluorination of arenes with NFSI |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates | Fluorination of various organic substrates |

| Electrochemical Synthesis | Sustainable, avoids hazardous oxidants | Vicinal difluorination of alkenes |

Strategies for Regio- and Stereoselective Fluorination

Direct fluorination of aromatic compounds using elemental fluorine is often difficult to control and can lead to a mixture of products or even decomposition. youtube.comresearchgate.net Fluorine's high reactivity results in poor selectivity and often leads to multiple fluorination events on the aromatic ring. youtube.comlibretexts.org Consequently, indirect methods that offer high regioselectivity are generally preferred for the synthesis of specific fluoroaromatic compounds.

One of the most reliable methods for the regioselective introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . This reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. The position of the fluorine atom is precisely determined by the location of the amino group on the precursor molecule. This method is a cornerstone for synthesizing single fluorine-substituted aromatics. google.com A similar strategy is employed in the synthesis of analogues like 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene, where a Schiemann reaction is a key step in introducing the fluorine atom at a specific position relative to other substituents. researchgate.net

Modern electrophilic fluorinating agents provide an alternative route to regioselective fluorination. Reagents such as those based on N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, like F-TEDA-BF₄ (sold as Selectfluor), serve as a source of an "electrophilic fluorine" (F⁺). libretexts.orglibretexts.org These reagents allow for the fluorination of aromatic rings under milder conditions than elemental fluorine. The regioselectivity is governed by the existing substituents on the aromatic ring. For instance, silver-catalyzed electrophilic aromatic fluorination of specific organotin precursors using F-TEDA-PF₆ has been demonstrated as a method for achieving regioselective fluorination. nih.gov

To overcome the challenges of using highly reactive elemental fluorine, specialized reactor technology has been explored. Gas/liquid microreactors, such as falling film microreactors and micro bubble columns, have been used for the direct fluorination of toluene. researchgate.netscilit.com These microreactors enhance mass and heat transfer, providing a more controlled reaction environment that can improve the selectivity towards monofluorinated products. researchgate.net

| Method | Reagents/Conditions | Key Feature | Application Example |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ (from aniline) 2. Heat | Excellent regiocontrol based on precursor amine position. | Synthesis of fluoroaromatics from anilines. |

| Electrophilic Fluorination | F-TEDA-BF₄ (Selectfluor) | Source of "F⁺" for electrophilic aromatic substitution. | Regioselective fluorination of activated aromatic rings. libretexts.orgnih.gov |

| Direct Fluorination in Microreactors | Elemental Fluorine (F₂), Gas/Liquid Microreactor | Controlled reaction environment improves selectivity. | Direct synthesis of monofluorotoluene from toluene. researchgate.netscilit.com |

Incorporation of Fluorine and Iodine via Addition Reactions

While direct substitution on the aromatic ring is a common strategy, the simultaneous introduction of fluorine and iodine can also be achieved through addition reactions to unsaturated precursors, such as alkenes and alkynes. This approach, known as iodofluorination, circumvents the challenges of direct aromatic substitution by building the substituted ring system or functionalizing a side chain.

A key strategy involves the in situ generation of an iodine monofluoride ('IF') equivalent. This highly reactive species can be produced from a mixture of molecular iodine (I₂) and a hypervalent iodine(III) fluoride reagent, such as 4-iodotoluene (B166478) difluoride or 4-(difluoroiodo)toluene (p-TolIF₂). researchgate.netresearchgate.net This mixture effectively adds across a carbon-carbon double or triple bond.

The reaction proceeds with high regioselectivity, typically following Markovnikov's rule , where the iodine atom (acting as the electrophile) adds to the less substituted carbon of the double bond, and the fluoride anion adds to the more substituted carbon. researchgate.net Furthermore, the addition is often stereoselective, resulting in a prevalent anti-stereochemistry, where the iodine and fluorine atoms are added to opposite faces of the original double bond. researchgate.net This method is particularly useful for functionalizing alkenes and alkynes to create precursors for more complex molecules. researchgate.net Halofluorination of cyclic olefins using similar principles has also been explored to create diverse fluorinated building blocks. nih.gov

| Reaction | Reagents | Substrate | Regioselectivity | Stereoselectivity |

| Iodofluorination | I₂ and 4-Iodotoluene difluoride | Alkenes, Alkynes | Markovnikov | Predominantly anti-addition |

Catalytic Applications and Systems

Hypervalent Iodine(III)-Catalyzed Transformations

Iodoarenes, including 4-fluoro-3-iodotoluene, can be oxidized in situ to form hypervalent iodine(III) species (ArIX₂). These species are highly electrophilic and behave similarly to transition metals, enabling a range of oxidative transformations under mild conditions. nih.govnih.gov The use of the parent iodoarene as a precatalyst, which is regenerated in a catalytic cycle, is a key feature of these environmentally benign processes. arkat-usa.org

Hypervalent iodine-catalyzed oxidative dearomatization of phenols is a powerful method for synthesizing cyclohexadienones, which are important structural motifs in natural products and bioactive molecules. nih.govnih.govnih.gov In these reactions, an iodoarene precatalyst is oxidized to its hypervalent iodine(III) state. This active catalyst then coordinates to a phenol (B47542), activating it for nucleophilic attack. rsc.org The subsequent dearomatization process can be highly regioselective, yielding valuable para- or ortho-quinols and quinones. nih.govnih.govresearchgate.net

The catalytic cycle typically involves the oxidation of the iodoarene by a stoichiometric terminal oxidant, followed by ligand exchange with the phenolic substrate. rsc.org Nucleophilic attack on the activated aromatic ring leads to the formation of the cyclohexadienone product and the release of the iodoarene, which re-enters the catalytic cycle. While direct studies specifying this compound in this role are not prevalent, its structure is analogous to other iodoarenes used in these transformations. The electronic effects of the fluoro and methyl substituents on the aryl iodide core can influence the reactivity and selectivity of the in situ-generated hypervalent iodine catalyst. researchgate.net

Table 1: Key Steps in Catalytic Oxidative Dearomatization of Phenols

| Step | Description |

| 1. Catalyst Activation | The iodoarene (e.g., this compound) is oxidized by a terminal oxidant (e.g., mCPBA) to form the active hypervalent iodine(III) species (ArIF₂ or ArI(OAc)₂). |

| 2. Substrate Binding | The hypervalent iodine(III) reagent undergoes ligand exchange with the phenol substrate. |

| 3. Nucleophilic Attack | An external or intramolecular nucleophile attacks the activated phenol ring. |

| 4. Product Formation | The dearomatized cyclohexadienone product is formed. |

| 5. Catalyst Regeneration | The iodoarene precatalyst is reductively eliminated and regenerated, allowing it to re-enter the catalytic cycle. |

Catalytic Functionalization of Alkenes (e.g., Difluorination, Aminofluorination)

Hypervalent iodine(III) catalysis is extensively used for the difunctionalization of alkenes, where two functional groups are added across a double bond. nih.govmdpi.com Iodoarenes like this compound can serve as precatalysts to generate the active ArIF₂ species in situ using a terminal oxidant and a fluoride (B91410) source (e.g., HF-pyridine). nih.govbeilstein-journals.org This catalytic approach avoids the need to pre-synthesize and handle often unstable ArIF₂ reagents. acs.org

In vicinal difluorination , the catalytically generated ArIF₂ activates an alkene, making it susceptible to attack by a fluoride ion. This process typically yields 1,2-difluorinated products. cardiff.ac.uk Similarly, aminofluorination involves the activation of an alkene by the iodine(III) species, followed by sequential attack by a nitrogen nucleophile and a fluoride ion, leading to valuable β-fluoroamines. nih.govrecercat.cat The choice of iodoarene precatalyst can influence the efficiency and selectivity of these transformations. beilstein-journals.org

A significant advancement in hypervalent iodine chemistry is the development of chiral iodoarene catalysts for enantioselective transformations. nih.gov These catalysts are typically designed with a chiral scaffold attached to the iodoarene core. researchgate.net this compound can serve as a foundational building block for the synthesis of such complex chiral catalysts. By modifying the tolyl group or using the existing functional handles, chemists can construct intricate molecular architectures that create a chiral environment around the iodine center.

These chiral catalysts have been successfully applied in a variety of enantioselective reactions, including the fluorolactonization of alkenoic acids and the fluorination of β-keto esters. researchgate.netscispace.com In a typical catalytic cycle, the chiral iodoarene is oxidized to a chiral iodine(III) species. This species then associates with the substrate, and the chiral environment of the catalyst directs the nucleophilic attack (e.g., by fluoride) to one face of the substrate, resulting in an enantioenriched product. scispace.comnih.gov The development of these catalysts is crucial for synthesizing chiral molecules with fluorine-bearing stereocenters, which are of high interest in medicinal chemistry. nih.gov

Table 2: Examples of Enantioselective Transformations using Chiral Iodoarene Catalysis

| Reaction Type | Substrate Example | Product Type | Key Feature |

| Fluorolactonization | Alkenoic Acid | Fluorinated Lactone | Creates fluorine-bearing stereocenter with high enantio- and diastereoselectivity. scispace.com |

| Difluorination | α-Bromostyrene | gem-Difluorinated Alkyl Bromide | Oxidative rearrangement provides access to enantioenriched difluoroalkyl building blocks. nih.gov |

| Fluorination | β-Ketoester | α-Fluoro-β-ketoester | Highly enantioselective oxidative fluorination using a nucleophilic fluoride source. researchgate.net |

Photocatalytic Systems for Fluoro-Functionalization

Visible-light photocatalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. In this context, aryl iodides can participate in photocatalytic cycles. For instance, a strategy for the copper-mediated fluorination of aryl iodides has been developed using a photocatalyst that, upon excitation with visible light, can reduce the aryl iodide to an aryl radical. acs.org This radical is then captured by a copper-fluoride complex to form the C-F bond. acs.orgresearchgate.net

While not explicitly detailed for this compound, this compound is a suitable substrate for such transformations. The C-I bond is susceptible to reduction by an excited-state photocatalyst, initiating a radical-based functionalization pathway. Furthermore, hypervalent iodine reagents derived from iodotoluenes have been employed in photocatalytic reactions, such as the fluoro-sulfoximidation of styrenes, where radical intermediates are key. nih.gov These studies highlight the potential of this compound to engage in photocatalytic systems for fluoro-functionalization, either as a substrate undergoing C-I bond cleavage or as a precursor to a photoactive hypervalent iodine reagent. rsc.orgspringernature.comnih.gov

Transition Metal Catalysis in C-F and C-I Bond Formation/Transformation

The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds of this compound can be selectively activated and functionalized using transition metal catalysis. thermofisher.com The C-I bond is significantly more reactive than the C-F bond in standard cross-coupling reactions, allowing for selective transformations at the iodine-bearing position. nih.govdntb.gov.ua

Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are routinely used to form new carbon-carbon or carbon-heteroatom bonds at the site of the C-I bond. nih.govbeilstein-journals.orgresearchgate.net In such a reaction, this compound would act as an electrophilic partner, coupling with an organometallic nucleophile to introduce a new substituent at the 3-position while leaving the C-F bond intact.

Conversely, the activation of the typically inert C-F bond is a more challenging but increasingly important area of research. baranlab.org Specialized transition metal catalytic systems, often based on nickel or palladium with specific ligands, are required to cleave the strong C-F bond. rsc.org This allows for "defluorinative" functionalization, where the fluorine atom acts as a leaving group. nih.govrsc.orgnih.gov The differential reactivity of the C-I and C-F bonds in this compound allows for its sequential, site-selective functionalization, making it a versatile building block in synthetic chemistry. nih.gov

Spectroscopic Characterization and Computational Studies

Computational Chemistry Methodologies

Hirshfeld Surface Analysis

A thorough review of scientific databases indicates that a Hirshfeld surface analysis for 4-Fluoro-3-iodotoluene has not been reported. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, researchers can gain insights into the nature and extent of interactions like hydrogen bonds, halogen bonds, and van der Waals forces. However, for this compound, the crystallographic data required to perform such an analysis and the subsequent detailed study of its intermolecular interactions are not available in the current body of scientific literature.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction pathways by modeling the structures of reactants, products, intermediates, and transition states. Techniques such as Density Functional Theory (DFT) are often employed to calculate the energies of these species and map out the potential energy surface of a reaction. This allows for a deeper understanding of the reaction kinetics and thermodynamics.

Research Applications in Medicinal Chemistry and Materials Science

Precursors for Radiolabeled Compounds and Imaging Agents (e.g., [18F]FIBG and analogues)

The structural framework of 4-fluoro-3-iodotoluene is highly relevant to the synthesis of precursors for positron emission tomography (PET) imaging agents. The presence of a stable fluorine atom allows for the strategic introduction of the positron-emitting isotope fluorine-18 (B77423) ([18F]) in the final radiotracer.

One prominent example of a related PET radiotracer is meta-[18F]Fluorobenzylguanidine ([18F]MFBG), an analogue of meta-iodobenzylguanidine (MIBG). researchgate.net [18F]MFBG is a promising agent for imaging neuroendocrine tumors, such as neuroblastoma, by targeting the norepinephrine (B1679862) transporter system. researchgate.net The development of automated, multi-dose synthesis methods for agents like [18F]MFBG has improved its accessibility for clinical research, achieving high radiochemical purity (>99.9%) and yields suitable for human use. researchgate.net

Similarly, other [18F]-labeled building blocks, such as 4-[18F]fluoroiodobenzene ([18F]FIB), are synthesized for use in various radiochemical reactions. nih.gov The synthesis of these agents often involves the nucleophilic substitution of a leaving group with [18F]fluoride on a precursor molecule. While not a direct precursor, this compound represents the core chemical scaffold from which more complex precursors for such radiolabeling syntheses are designed. These precursors are crucial for creating imaging agents that enable non-invasive visualization and quantification of biological processes at the molecular level. nih.gov

| Imaging Agent / Analogue | Application | Isotope | Key Features |

| meta-[18F]Fluorobenzylguanidine ([18F]MFBG) | Imaging of neuroendocrine tumors (e.g., neuroblastoma) | 18F | PET tracer alternative to 123I-MIBG with potential for better image resolution. researchgate.net |

| 4-[18F]Fluoroiodobenzene ([18F]FIB) | Versatile building block in 18F radiochemistry | 18F | Used in transition metal-mediated cross-coupling reactions for radiotracer synthesis. nih.gov |

| [18F]Fluorocholine ([18F]FCH) | Imaging of oncological diseases | 18F | Utilizes increased choline (B1196258) uptake in tumor cells for PET imaging. researchgate.net |

| 15-deoxy-13,14-dihydro-Δ7-PGA1 4-[18F]fluorobenzyl amide | Candidate for tumor detection | 18F | An F-18 labeled analogue of an antitumor prostaglandin. nih.gov |

Building Blocks for Bioactive Molecules and Pharmaceuticals

This compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules and pharmaceuticals. iodobenzene.ltd The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Approximately 20% of all commercial pharmaceuticals contain fluorine. nitech.ac.jpomicsdi.org

The reactivity of this compound is twofold: the iodine atom can be readily displaced or participate in cross-coupling reactions (such as Suzuki or Stille couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of more complex functionalities. Meanwhile, the fluorine atom imparts specific electronic properties to the aromatic ring and can improve the pharmacological profile of the final molecule. This dual functionality makes it a versatile building block for constructing novel therapeutic agents, including potential antibacterial and anti-cancer drugs. iodobenzene.ltdnih.gov

| Class of Bioactive Molecule | Synthetic Utility of Fluorinated/Iodinated Intermediates | Therapeutic Area |

| Fluorinated Corticosteroids | Introduction of fluorine enhances anti-inflammatory potency. | Anti-inflammatory |

| Fluoroquinolones | The fluorine atom is crucial for antibacterial activity. | Antibacterial |

| Anticancer Agents | Used to synthesize complex heterocyclic structures with cytotoxic activity. iodobenzene.ltd | Oncology |

| CNS Agents | Fluorine substitution can improve blood-brain barrier penetration and metabolic stability. | Neurology |

Advanced Materials and Polymer Synthesis involving Fluorinated Monomers

In materials science, this compound and similar structures serve as precursors for the synthesis of fluorinated monomers, which are subsequently used to produce advanced polymers. iodobenzene.ltd Fluorinated polymers are highly sought after for their unique properties, which include exceptional thermal stability, chemical resistance, low dielectric constants, and specific surface characteristics like low friction and hydrophobicity. nih.govcore.ac.uk

These properties make them invaluable in a variety of high-performance applications, from microelectronics to specialized coatings. orientjchem.orgclemson.edu For example, fluorinated polyimides, derived from fluorinated monomers, are used as interlayer dielectrics in the electronics industry due to their high thermal stability and excellent electrical insulating properties. orientjchem.org The synthesis pathway often involves modifying a precursor like this compound by converting the iodo group into a polymerizable functional group, thereby incorporating the fluoroaromatic moiety into a polymer chain. orientjchem.orgalfa-chemistry.com

| Type of Fluorinated Polymer | Precursor Monomer Type | Key Properties | Applications |

| Fluorinated Polyimides | Fluorinated diamines or dianhydrides | High thermal stability, chemical resistance, low dielectric constant. orientjchem.org | Microelectronics, aerospace components. orientjchem.org |

| Perfluoroalkoxy (PFA) Copolymers | Perfluoroalkyl trifluorovinyl ethers | High thermal stability, chemical inertness, wear resistance. clemson.edu | Chemical processing equipment, wire insulation. |

| Fluoroacrylate Polymers | Fluoroalkyl acrylates | Unique surface properties (hydrophobicity, oleophobicity), low critical surface tension. nih.gov | Protective coatings, biocompatible materials. nih.gov |

| Polyvinylidene Fluoride (B91410) (PVDF) | Vinylidene fluoride | High chemical resistance, thermal stability. core.ac.uk | Membranes, sensors, lithium-ion battery components. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Regio- and Stereocontrol

A primary focus of future research will be the development of more sophisticated synthetic methods that allow for precise control over the arrangement of atoms in three-dimensional space—a concept known as stereocontrol—and the specific placement of chemical groups on the aromatic ring, or regiocontrol. Current synthetic routes to 4-fluoro-3-iodotoluene and its derivatives often yield mixtures of isomers, requiring costly and time-consuming purification steps.

Future strategies will likely move beyond classical halogenation methods, which can lack selectivity, towards more directed approaches. This includes the exploration of ortho-directing groups that can guide the iodine atom to the desired position next to the fluorine atom with high precision. Furthermore, the development of stereoselective methods for reactions involving the methyl group or subsequent modifications of the aromatic ring will be crucial for accessing chiral molecules with specific biological activities. This could involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of reactions.

Exploration of New Catalytic Systems and Reagents

The discovery and application of novel catalysts and reagents are expected to revolutionize the synthesis and functionalization of this compound. While traditional methods for introducing fluorine and iodine atoms exist, they often require harsh conditions or specialized reagents.

Emerging trends point towards the use of transition-metal catalysis, photocatalysis, and electrochemical methods to achieve more efficient and selective halogenations. mdpi.com For instance, the development of catalysts that can selectively activate a specific C-H bond on the fluorotoluene precursor for iodination would represent a significant step forward. Hypervalent iodine reagents are also gaining prominence as versatile tools for both fluorination and iodination reactions, offering milder and more selective alternatives to traditional methods. The in-situ generation of reactive halogenating species using these advanced catalytic systems will be a key area of investigation.

Integration of Computational Methods for Reaction Prediction and Optimization

The synergy between experimental chemistry and computational modeling is set to accelerate the pace of discovery in the field of this compound synthesis and application. Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for predicting reaction outcomes, understanding reaction mechanisms, and designing more efficient synthetic routes. beilstein-journals.orgrsc.org

By modeling the transition states of potential reaction pathways, chemists can identify the most energetically favorable routes, thereby predicting the regioselectivity of a given reaction. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. Furthermore, computational screening of potential catalysts and reagents can help identify promising candidates for experimental validation. As computational power increases and algorithms become more sophisticated, the in-silico design of synthetic strategies for this compound and its derivatives will become an indispensable part of the research and development process.

Expanding Applications in Targeted Drug Discovery and Advanced Materials

The unique properties imparted by the fluorine and iodine atoms make this compound a valuable precursor for a wide range of applications, from life-saving medicines to cutting-edge technologies.

In the realm of targeted drug discovery, the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.goved.ac.uk The iodine atom, on the other hand, serves as a versatile handle for introducing further complexity through cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical ingredients. Future research will likely see this compound being utilized in the synthesis of novel kinase inhibitors for cancer therapy, as well as other classes of drugs targeting a variety of diseases. nih.goved.ac.uk

In the field of advanced materials, the presence of fluorine can bestow desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.net This makes fluorinated compounds, derivable from this compound, attractive for the development of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). researchgate.net For example, the introduction of this building block into polymer backbones could lead to materials with enhanced durability and specialized functionalities. Similarly, its use in the synthesis of liquid crystals could result in displays with improved performance characteristics.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Fluoro-3-iodotoluene in laboratory settings?

Answer: Optimizing synthesis involves:

- Reaction Conditions : Adjusting temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance iodine incorporation .

- Catalyst Selection : Testing palladium or copper catalysts for cross-coupling efficiency .

- Purity Control : Using column chromatography or recrystallization to isolate the compound (CAS 452-82-4) from byproducts like 5-Fluoro-2-iodotoluene .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Example Values | Impact on Yield |

|---|---|---|

| Temperature | 80°C vs. 120°C | Higher temp → Faster reaction but risk of decomposition |

| Solvent | DMF vs. THF | Polar aprotic solvents improve halogen mobility |

| Catalyst | Pd(OAc)₂ vs. CuI | Pd catalysts favor regioselectivity |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Answer:

- NMR Analysis : Use -NMR to confirm fluorine position (δ ≈ -110 ppm) and -NMR to assess aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 250.96) and isotopic patterns for iodine .

- IR Spectroscopy : Identify C-I (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| -NMR | δ -110 ppm | Fluorine positioning |

| HRMS | m/z 250.96 (calc.) | Molecular confirmation |

| IR | 550 cm⁻¹ (C-I) | Halogen bonding |

Q. What safety protocols are essential when handling this compound, particularly regarding fluoride and iodide byproducts?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .

- Waste Management : Neutralize fluoride ions with calcium hydroxide and segregate iodine-containing waste .

- Emergency Procedures : Immediate rinsing for spills and access to calcium gluconate gel for fluoride exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Answer:

- DFT Parameters : Calculate Fukui indices to identify electrophilic sites (iodine vs. fluorine) .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO) to predict reaction pathways .

- Validation : Compare computational results with experimental outcomes (e.g., Suzuki coupling yields) .

Q. What methodologies are effective in resolving contradictions between experimental data and theoretical predictions for halogen bonding in this compound?

Answer:

- Data Triangulation : Replicate experiments under controlled conditions (e.g., humidity, inert atmosphere) .

- Statistical Analysis : Apply ANOVA to assess variability in crystallographic vs. computational bond lengths .

- Peer Review : Submit findings for collaborative validation through platforms like preprints or interdisciplinary teams .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound under varying conditions?

Answer:

- Variable Testing : Expose the compound to UV light, microbial consortia, and varying pH (3–9) to track degradation products .

- Analytical Tools : Use LC-MS/MS to detect intermediates (e.g., fluorobenzoic acids) and ICP-MS for iodide release .

- Control Groups : Include abiotic controls (no microbes) and reference compounds (e.g., 3-iodotoluene) .

Q. Table 3: Degradation Experimental Design

| Condition | Metrics Tracked | Tools Used |

|---|---|---|

| UV Exposure (254 nm) | Half-life, byproducts | LC-MS/MS, GC-FID |

| Soil Microcosms | I⁻ release rate | ICP-MS |

| pH 3 vs. pH 9 | Hydrolysis products | NMR, HPLC |

Q. What strategies can mitigate biases in interpreting contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.